2-[2-(4-acetamidoanilino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide
Overview
Description
2-[2-(4-acetamidoanilino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide is a complex organic compound with a molecular formula of C29H33N3O5 This compound is characterized by its intricate structure, which includes multiple functional groups such as amides, ethers, and aromatic rings
Preparation Methods
The synthesis of 2-[2-(4-acetamidoanilino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide involves several steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the acetamidoaniline intermediate: This involves the acetylation of aniline to form 4-acetamidoaniline.
Formation of the oxoethoxy intermediate: This involves the reaction of 4-acetamidoaniline with ethylene glycol to form the oxoethoxy derivative.
Coupling with dimethylphenylbenzamide: The final step involves coupling the oxoethoxy intermediate with 2,3-dimethylphenylbenzamide under specific reaction conditions.
Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
2-[2-(4-acetamidoanilino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the aromatic rings and the amide groups.
Reduction: Reduction reactions can target the carbonyl groups in the oxoethoxy and amide functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the amide nitrogen.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-(4-acetamidoanilino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[2-(4-acetamidoanilino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is believed to result from its ability to inhibit bacterial cell wall synthesis or disrupt bacterial cell membranes . The antioxidant activity is likely due to its ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage to cells .
Comparison with Similar Compounds
2-[2-(4-acetamidoanilino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide can be compared with other benzamide derivatives, such as:
2,3-dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
3-acetoxy-2-methylbenzamide: Also exhibits significant biological activities, including antibacterial properties.
2-[(2,4-dimethylphenyl)amino]-2-oxoethylthioacetic acid: Another compound with notable antibacterial properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[2-(4-acetamidoanilino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-16-7-6-9-22(17(16)2)28-25(31)21-8-4-5-10-23(21)32-15-24(30)27-20-13-11-19(12-14-20)26-18(3)29/h4-14H,15H2,1-3H3,(H,26,29)(H,27,30)(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNIIKBYATWRIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2OCC(=O)NC3=CC=C(C=C3)NC(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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